molecular formula C22H19BrF2N2O3 B1679756 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide CAS No. 586379-66-0

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

Cat. No. B1679756
M. Wt: 477.3 g/mol
InChI Key: KCAJXIDMCNPGHZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C22H19BrF2N2O3 . It contains several functional groups, including a bromo group, a difluorobenzyl group, a methyl group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bromo, difluorobenzyl, and methyl groups all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, difluorobenzyl, and methyl groups would likely impact properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Kinase Inhibition

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide has been identified as a diarylpyridinone inhibitor of p38 mitogen-activated protein (MAP) kinase. This compound, known as PH-797804, exhibits significant inhibition of p38α kinase, a critical enzyme in inflammatory processes. Its unique chemical structure imposes steric constraints, resulting in two atropic isomers with significantly different potencies. The more potent atropisomer, PH-797804, has been extensively characterized pharmacologically, demonstrating significant activity both in vitro and in vivo and compatibility with oral formulation (Xing et al., 2012).

Photodynamic Therapy

Another application of this compound is found in the realm of photodynamic therapy (PDT) for cancer treatment. Derivatives of this compound have been synthesized and characterized, displaying promising properties as photosensitizers. These derivatives demonstrate high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in PDT. Their effectiveness as photosensitizers is underscored by good fluorescence properties, potentially offering a novel approach to cancer therapy (Pişkin et al., 2020; Öncül et al., 2022).

Synthesis of Antagonist Compounds

This compound has also been involved in the synthesis of various antagonist compounds. For instance, its derivatives have been used in the synthesis of non-peptide small molecular antagonists, particularly in the context of targeting CCR5 receptors. These compounds exhibit potential for biological activities, highlighting the versatility of this chemical structure in the development of novel therapeutic agents (Bi, 2015; Bi, 2015).

Development of Antipsychotic Agents

Additionally, this compound has been studied in the context of developing antipsychotic agents. Derivatives of this compound were synthesized and evaluated for their ability to inhibit dopamine D-2 receptor binding. While the enhanced affinities to the dopamine D-2 receptor were not observed in the series, the study provided valuable insights into the structural requirements for binding to this important receptor (Norman et al., 1993).

properties

IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJXIDMCNPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207342
Record name PH 797804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

CAS RN

586379-66-0, 1358027-80-1
Record name PH 797804
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586379-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PH 797804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PH-797804 (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PH-797804
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PH 797804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-797804
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PH-797804, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 3
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

Citations

For This Compound
4
Citations
NM Walter, HK Wentsch, M Bührmann… - Journal of medicinal …, 2017 - ACS Publications
We recently reported 1a (skepinone-L) as a type I p38α MAP kinase inhibitor with high potency and excellent selectivity in vitro and in vivo. However, as a type I inhibitor, it is entirely ATP…
Number of citations: 28 pubs.acs.org
Q Zheng, S Li, A Wang, M Zhe, P Yang… - MedComm …, 2023 - Wiley Online Library
P38 mitogen‐activated protein kinase (p38MAPK) is a multifunctional protein kinase that plays an important role in human normal physiological activities and a variety of major diseases…
Number of citations: 0 onlinelibrary.wiley.com
P Prabhala, AJ Ammit - Molecular pharmacology, 2015 - ASPET
Chronic inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), are clinically and socioeconomically important diseases globally. Currently the …
Number of citations: 28 molpharm.aspetjournals.org
NN Knezevic, N Cicmil, I Knezevic… - Expert opinion on …, 2015 - Taylor & Francis
Introduction: Studies have shown that neuropathic pain remains imprecisely responsive to conventional therapies, therefore posing an ongoing, vexing clinical conundrum for …
Number of citations: 26 www.tandfonline.com

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